molecular formula C8H9N3S B10798541 N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

Cat. No.: B10798541
M. Wt: 179.24 g/mol
InChI Key: AXPZJYARDJLZHH-UHFFFAOYSA-N
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Description

OSM-S-141 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration .

Preparation Methods

The synthesis of OSM-S-141 involves several steps, starting with the construction of the thienopyrimidine scaffold. This is followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically involves the use of boronate esters and thiophene starting materials . The reaction conditions often include the use of solvents like dimethyl sulfoxide and catalysts such as palladium. Industrial production methods would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

OSM-S-141 undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups in the compound.

    Substitution: Halogenated derivatives of OSM-S-141 can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

OSM-S-141 has been extensively studied for its potential in treating malaria. It has shown promising activity against the malaria parasite Plasmodium falciparum. Beyond its antimalarial properties, OSM-S-141 and its derivatives are also being explored for their potential in other therapeutic areas, including cancer and inflammatory diseases. In chemistry, it serves as a valuable scaffold for the development of new compounds with diverse biological activities .

Mechanism of Action

The mechanism of action of OSM-S-141 involves its interaction with specific molecular targets within the malaria parasite. The compound is believed to inhibit key enzymes involved in the parasite’s metabolic pathways, leading to its death. The exact molecular targets and pathways are still under investigation, but studies suggest that the compound may interfere with the synthesis of nucleic acids and proteins in the parasite .

Comparison with Similar Compounds

OSM-S-141 is unique compared to other compounds in the aminothienopyrimidine series due to its specific structural features and biological activity. Similar compounds in this series include OSM-S-106 and OSM-S-137, which also show antimalarial activity but differ in their potency and selectivity. OSM-S-141 stands out due to its balanced profile of activity and safety, making it a promising candidate for further development .

Properties

Molecular Formula

C8H9N3S

Molecular Weight

179.24 g/mol

IUPAC Name

N,N-dimethylthieno[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C8H9N3S/c1-11(2)8-7-6(3-4-12-7)9-5-10-8/h3-5H,1-2H3

InChI Key

AXPZJYARDJLZHH-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1SC=C2

Origin of Product

United States

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